molecular formula C27H36ClN3O6S B1593417 Ezatiostat hydrochloride CAS No. 286942-97-0

Ezatiostat hydrochloride

Número de catálogo B1593417
Número CAS: 286942-97-0
Peso molecular: 566.1 g/mol
Clave InChI: XJDYQYNYISTAMO-GFDYFVENSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ezatiostat hydrochloride is a small molecule drug that is an analog inhibitor of glutathione S-transferase P1-1 . It is investigated in clinical trials for treating myelodysplastic syndrome . This compound belongs to the peptides . It is known to target Glutathione S-transferase P .


Synthesis Analysis

Ezatiostat is a synthetic tripeptide analog of glutathione that has been shown to stimulate the proliferation of myeloid precursors . It is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 .


Molecular Structure Analysis

The molecular formula of Ezatiostat hydrochloride is C27H35N3O6S . The average molecular weight is 529.648 .


Chemical Reactions Analysis

Ezatiostat hydrochloride is a prodrug that is metabolized in vivo to the diacid, which is a potent and selective inhibitor of GST P1-1 . The concentration of the primary active metabolite, TLK236, increased proportionate to ezatiostat dosage .


Physical And Chemical Properties Analysis

Ezatiostat hydrochloride is a solid substance . It has a molecular weight of 529.65 and a CAS number of 168682-53-9 .

Aplicaciones Científicas De Investigación

Hematology and Oncology

Scientific Field

Hematology and Oncology

Summary of Application

Ezatiostat hydrochloride is being investigated for its therapeutic potential in treating myelodysplastic syndrome (MDS), particularly in patients with non-deletion (5q) low to intermediate-1 risk MDS .

Experimental Procedures

Patients were administered Ezatiostat at doses of either 2000 mg or 2500 mg/day in combination with 10 mg of lenalidomide on days 1–21 of a 28-day cycle . The study aimed to evaluate the safety and efficacy of this combination therapy.

Results

The study found that Ezatiostat, when combined with lenalidomide, was well-tolerated with manageable adverse events. Notably, 40% of evaluable patients in the 2000 mg/10 mg dose group experienced an erythroid hematologic improvement (HI-E) response. Additionally, 43% of red blood cell (RBC) transfusion-dependent patients became RBC transfusion-independent .

Predictive Medicine

Scientific Field

Predictive Medicine

Summary of Application

Ezatiostat has been used to predict responses to therapy in lower-risk MDS, with the goal of identifying patients most likely to benefit from the treatment before it is initiated .

Experimental Procedures

Gene expression profiling was conducted on patients, and a predictive score was constructed based on the likelihood of response to Ezatiostat therapy .

Results

The predictive model identified two miRNAs that regulate the expression of genes implicated in MDS pathology. The jun-N-terminal kinase/c-Jun molecular pathway, known to be activated by Ezatiostat, was under-expressed in responders and over-expressed in non-responders, suggesting a correlation between the drug’s mechanism of action and the biology of the disease .

Pharmacogenomics

Scientific Field

Pharmacogenomics

Summary of Application

Ezatiostat’s response profile has been linked to specific genetic markers, which can guide personalized treatment plans based on individual genetic makeup .

Experimental Procedures

RNA analysis was performed on trial participants to identify gene markers associated with response to Ezatiostat .

Results

The study revealed that certain genetic profiles are more likely to respond to Ezatiostat, allowing for more targeted and effective treatment strategies .

Stem Cell Research

Scientific Field

Stem Cell Research

Summary of Application

Ezatiostat hydrochloride has shown promise in promoting the growth and maturation of hematopoietic progenitor stem cells, which are crucial for the development of effective treatments for various hematologic disorders .

Experimental Procedures

In clinical studies, Ezatiostat was administered to patients with hematologic disorders at varying doses to observe its effect on stem cell proliferation and differentiation .

Results

The treatment led to significant improvements in the induction of growth and differentiation of hematologic precursor stem cells, as well as an increase in apoptosis of leukemia cells .

Personalized Medicine

Scientific Field

Personalized Medicine

Summary of Application

Ezatiostat hydrochloride’s response in patients has been linked to specific genetic markers, which can be used to tailor personalized treatment plans based on an individual’s genetic profile .

Experimental Procedures

Gene marker analysis and RNA profiling were performed on patients to identify genetic markers associated with a positive response to Ezatiostat .

Results

The identification of these markers allows for the development of personalized treatment strategies, potentially leading to more effective and targeted therapies for patients with hematologic disorders .

Drug Development

Scientific Field

Drug Development

Summary of Application

Ezatiostat hydrochloride is being explored for its potential in treating a variety of neoplastic and non-neoplastic hematologic disorders, including its use in combination therapies .

Experimental Procedures

Ezatiostat was combined with other drugs like lenalidomide in clinical trials to evaluate its effectiveness in treating conditions such as myelodysplastic syndrome (MDS) .

Results

The combination of Ezatiostat with lenalidomide showed a tolerable safety profile and promising activity, supporting further development of this combination in treating MDS and encouraging studies in other hematologic malignancies where lenalidomide is active .

Safety And Hazards

Ezatiostat hydrochloride is not classified as a hazardous substance or mixture . The most common grade 1 or 2 treatment-related adverse events were nonhematologic: nausea, diarrhea, vomiting, abdominal pain, constipation, anorexia, and dyspepsia .

Direcciones Futuras

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

Propiedades

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDYQYNYISTAMO-GFDYFVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182855
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ezatiostat hydrochloride

CAS RN

286942-97-0
Record name Ezatiostat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezatiostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Ezatiostat hydrochloride
Reactant of Route 3
Reactant of Route 3
Ezatiostat hydrochloride
Reactant of Route 4
Ezatiostat hydrochloride
Reactant of Route 5
Ezatiostat hydrochloride
Reactant of Route 6
Reactant of Route 6
Ezatiostat hydrochloride

Citations

For This Compound
156
Citations
D Mahadevan, GR Sutton - Expert Opinion on Investigational …, 2015 - Taylor & Francis
… agent ezatiostat hydrochloride (TLK199) for the treatment of MDSs. The article includes details of the pathophysiology, pharmacology, toxicity and efficacy of ezatiostat hydrochloride …
Number of citations: 34 www.tandfonline.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of hematology & …, 2009 - Springer
… Phase 2 studies of ezatiostat hydrochloride liposomes for … An oral formulation of ezatiostat hydrochloride tablets is also … Ezatiostat hydrochloride liposomes for injection is formulated as a …
Number of citations: 57 link.springer.com
A Raza, N Galili, S Smith, J Godwin… - Blood, The Journal …, 2009 - ashpublications.org
… Each tablet contains ezatiostat hydrochloride in a formulation containing the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry …
Number of citations: 72 ashpublications.org
A Raza, N Galili, D Mulford, SE Smith, GL Brown… - Journal of hematology & …, 2012 - Springer
… Each tablet contains ezatiostat hydrochloride with the following excipients: mannitol, croscarmellose sodium, hypromellose, magnesium stearate, and Opadry Clear. Opradry Clear is a …
Number of citations: 19 link.springer.com
RM Lyons, ST Wilks, S Young, GL Brown - Journal of hematology & …, 2011 - Springer
Idiopathic chronic neutropenia (ICN) describes a heterogeneous group of hematologic diseases characterized by low circulating neutrophil levels often associated with recurrent fevers, …
Number of citations: 20 link.springer.com
N Galili, P Tamayo, OB Botvinnik, JP Mesirov, J Zikria… - Blood, 2011 - Elsevier
… Ezatiostat hydrochloride (TLK199) is an inhibitor of glutathione S-transferase, an enzyme that is over expressed in many cancers, and has been shown in vitro to stimulate growth and …
Number of citations: 1 www.sciencedirect.com
A Raza, N Galili, D Mulford, SE Smith, G Brown… - Blood, 2011 - Elsevier
Abstract 2778 Introduction: Lenalidomide is approved for the treatment of del(5q) MDS in US and Japan. In Low to Intermediate-1 (Int-1) risk non-del(5q) MDS, lenalidomide treatment is …
Number of citations: 2 www.sciencedirect.com
D Cai, M Cheng, JG Keck, E Laborde, RW Macsata - Cancer Research, 2011 - AACR
Ezatiostat hydrochloride (TLK199, Telintra®) is the first glutathione S-transferase P1-1 (GST P1-1) inhibitor prodrug to demonstrate a clinically significant improvement in the cytopenias …
Number of citations: 0 aacrjournals.org
N Galili, P Tamayo, OB Botvinnik, JP Mesirov… - Journal of hematology & …, 2012 - Springer
… Our previous clinical trials with ezatiostat (ezatiostat hydrochloride, Telentra®, TLK199), a glutathione S-transferase P1-1 inhibitor in clinical development for the treatment of low- to …
Number of citations: 15 link.springer.com
A Raza, N Galili, N Callander, L Ochoa, L Piro… - Journal of Hematology …, 2009 - core.ac.uk
… 2 studies of ezatiostat hydrochloride liposomes for injection in MDS are supported by the tolerability and HI responses observed. An oral formulation of ezatiostat hydrochloride tablets is …
Number of citations: 0 core.ac.uk

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.